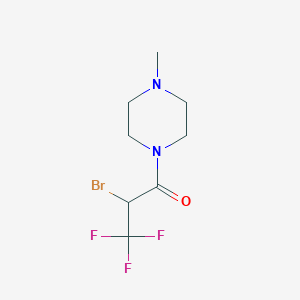

2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one

Description

2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one is a halogenated ketone derivative featuring a trifluoromethyl group, a bromine atom, and a 4-methylpiperazine moiety. The bromine atom at the β-position of the propanone backbone may act as a leaving group, facilitating nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability . The 4-methylpiperazine substituent contributes to solubility and may influence receptor-binding affinity due to its basic nitrogen atoms.

Properties

IUPAC Name |

2-bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrF3N2O/c1-13-2-4-14(5-3-13)7(15)6(9)8(10,11)12/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLHIKZSHDBOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C(C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656579 | |

| Record name | 2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031927-96-4 | |

| Record name | 2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the following steps:

Oxidation of Propene: Propene is oxidized to form 3,3,3-trifluoropropanal.

Reaction with Hydrogen Bromide: The 3,3,3-trifluoropropanal is then reacted with hydrogen bromide to yield 2-bromo-3,3,3-trifluoro-1-propanol.

Formation of the Final Compound: The 2-bromo-3,3,3-trifluoro-1-propanol is further reacted with 4-methylpiperazine under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Oxidizing Agents: Oxidizing agents such as potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one is primarily used as a building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study: Antidepressant Development

Recent studies have explored its potential as a precursor in synthesizing novel antidepressants. The piperazine moiety is known for its activity in modulating neurotransmitter systems, making this compound a candidate for further exploration in treating mood disorders.

Agrochemical Synthesis

The compound has also been investigated for use in agrochemicals. Its fluorinated structure can impart increased stability and bioactivity to pesticides and herbicides.

Case Study: Herbicide Development

Research has shown that derivatives of this compound exhibit herbicidal activity against various weed species. The trifluoromethyl group enhances lipophilicity, improving penetration through plant cuticles.

Material Science

In material science, this compound has applications in developing high-performance polymers and coatings due to its thermal stability and chemical resistance.

Case Study: Polymer Synthesis

The compound has been utilized in synthesizing fluorinated polymers that exhibit exceptional properties such as low surface energy and high thermal stability, suitable for applications in coatings and sealants.

Toxicology and Safety Considerations

While the compound shows promise in various applications, its safety profile must be assessed thoroughly. Toxicological studies indicate potential hazards associated with exposure to brominated and fluorinated compounds, necessitating careful handling and usage protocols.

Mechanism of Action

The mechanism of action of 2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with biological molecules. The piperazine ring enhances its binding affinity to certain receptors and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one can be contextualized by comparing it with related compounds, as outlined below:

Table 1: Comparative Analysis of Structural Analogues

Key Observations:

Substituent Effects on Reactivity: The bromine atom in the target compound differentiates it from non-brominated analogues like 3,3,3-trifluoro-1-(piperazin-1-yl)propan-1-one, enabling substitution reactions (e.g., Suzuki coupling) for structural diversification . The trifluoromethyl group confers higher thermal stability compared to non-fluorinated derivatives (e.g., 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one), as seen in its predicted resistance to oxidative degradation .

Piperazine Modifications: The 4-methylpiperazine group enhances solubility in polar solvents compared to unsubstituted piperazine derivatives (e.g., 1,4-bis(3-bromopropionyl)piperazine), which exhibit poor solubility due to symmetric bromopropionyl groups . Methylation of the piperazine ring may reduce off-target interactions in biological systems compared to sulfonylated analogues (e.g., 2-bromo-1-(4-phenylsulfonylpiperazin-1-yl)ethanone), which are bulkier and less selective .

Bromine’s electronegativity may lower the pKa of the ketone carbonyl, enhancing electrophilicity for nucleophilic attack compared to chloro or methyl-substituted derivatives .

Biological Activity

2-Bromo-3,3,3-trifluoro-1-(4-methylpiperazin-1-yl)propan-1-one (CAS No. 1031927-96-4) is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom, three fluorine atoms, and a piperazine ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities.

The molecular formula of the compound is , with a molecular weight of approximately 289.09 g/mol. It is typically synthesized through a series of reactions involving trifluoropropanal and piperazine derivatives .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The presence of the bromine and fluorine atoms enhances its reactivity and binding affinity to various receptors and enzymes. The piperazine moiety contributes to its pharmacological properties by facilitating interactions with neurotransmitter systems .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. For instance, it has been investigated for its efficacy against various cancer cell lines. In vitro assays demonstrated that the compound exhibits cytotoxic effects on human cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against several bacterial strains, suggesting its potential use in developing new antibiotics .

Neuropharmacological Effects

Given the presence of the piperazine ring, there is interest in the neuropharmacological effects of this compound. Preliminary studies suggest that it may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .

Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on non-small cell lung cancer (NSCLC) cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent apoptosis induction.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 30 |

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.